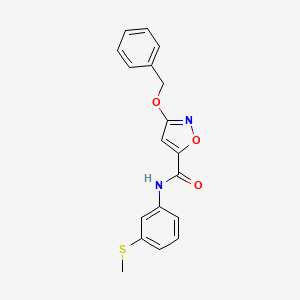

3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide

Description

3-(Benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole core substituted with a benzyloxy group at position 3 and a carboxamide linkage at position 3. The carboxamide nitrogen is further substituted with a 3-(methylthio)phenyl group. This compound belongs to the isoxazolecarboxamide family, which is notable for its structural versatility and applications in medicinal chemistry, particularly in targeting enzyme active sites or protein-protein interactions .

Key structural features include:

- Benzyloxy group: Enhances lipophilicity and may influence binding affinity to hydrophobic pockets.

- Methylthio (SMe) substituent: A sulfur-containing group that modulates electronic properties and may participate in covalent interactions or act as a leaving group.

Properties

IUPAC Name |

N-(3-methylsulfanylphenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-24-15-9-5-8-14(10-15)19-18(21)16-11-17(20-23-16)22-12-13-6-3-2-4-7-13/h2-11H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFPSRCEFWMVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C2=CC(=NO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide typically involves multiple steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.

-

Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced via an etherification reaction. This involves the reaction of a phenol derivative with benzyl bromide in the presence of a base like potassium carbonate.

-

Attachment of the Methylthio Group: : The methylthio group can be introduced through a nucleophilic substitution reaction. This typically involves the reaction of a thiol with a suitable leaving group, such as a halide, under basic conditions.

-

Formation of the Carboxamide Group: : The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine. This reaction is often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit substantial antimicrobial properties. In a study analyzing various isoxazole derivatives, compounds similar to 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains such as Candida albicans and Aspergillus niger .

Case Study:

A synthesized derivative showed a minimum inhibitory concentration (MIC) of 5.19 µM against Staphylococcus aureus and comparable effectiveness to standard antifungal treatments . This suggests that the compound could be a candidate for further development in treating infections caused by resistant bacterial strains.

Anticancer Activity

The potential anticancer properties of isoxazole derivatives have been extensively studied. The compound's structure allows it to interact with various biological targets involved in cancer progression.

Case Study:

In a screening of similar compounds, one derivative exhibited an IC50 value of 4.12 µM against cancer cell lines, outperforming conventional chemotherapeutics like 5-fluorouracil (IC50 = 7.69 µM) . This highlights the potential of 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide in cancer therapy, warranting further investigation into its mechanisms and efficacy.

Neuroprotective Effects

Emerging research suggests that compounds with structural similarities to 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide may exert neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study:

A study focused on multi-target-directed ligands indicated that certain isoxazole derivatives inhibited monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders . The inhibition of MAO-B was particularly notable, suggesting that these compounds could help manage symptoms associated with conditions like Parkinson's disease.

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide would depend on its specific biological target. Generally, isoxazole derivatives can interact with various enzymes or receptors, modulating their activity. The benzyloxy and methylthio groups may enhance the compound’s binding affinity to its target, while the carboxamide group could influence its solubility and stability.

Comparison with Similar Compounds

Structural Similarities and Divergences

The following table summarizes critical structural differences between the target compound and related analogs:

Physicochemical Properties

- Melting Points : Analogs with benzyloxy groups (e.g., compounds 3d–3i in ) exhibit melting points between 190–247°C, suggesting high crystallinity due to aromatic stacking. The target compound likely shares this trend .

- Spectral Data : Analogs in show characteristic IR peaks for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3000 cm⁻¹). The methylthio group in the target compound may introduce unique S-C stretching (~700 cm⁻¹) .

Biological Activity

3-(Benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide is a synthetic compound belonging to the isoxazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 278.33 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Isoxazole Ring : Cyclization of a suitable precursor, often an α,β-unsaturated carbonyl compound with hydroxylamine.

- Introduction of the Benzyloxy Group : Substitution using benzyl bromide in the presence of a base.

- Amidation : Reaction with an amine to form the carboxamide group.

Anticancer Activity

Research indicates that isoxazole derivatives, including 3-(benzyloxy)-N-(3-(methylthio)phenyl)isoxazole-5-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated the toxicity of related isoxazoles on human promyelocytic leukemia (HL-60) cells, revealing that certain derivatives induced apoptosis and cell cycle arrest through modulation of apoptosis-related proteins such as Bcl-2 and p21^WAF-1 .

Antimicrobial Properties

Isoxazole compounds have been studied for their antimicrobial properties. For instance, derivatives have shown activity against bacterial strains and viruses, indicating potential as therapeutic agents in treating infections .

Neuropharmacological Effects

The compound may also influence neurological pathways, making it a candidate for research into treatments for neurodegenerative diseases. Studies on similar compounds suggest that they can inhibit enzymes like monoamine oxidase (MAO), which are crucial in neurotransmitter metabolism .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.